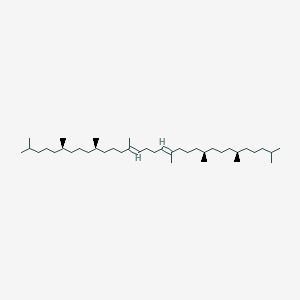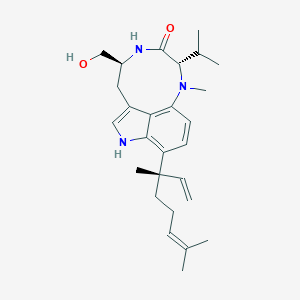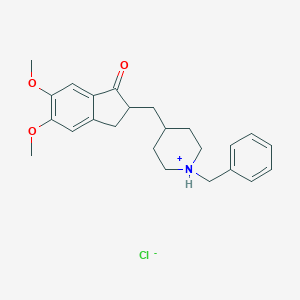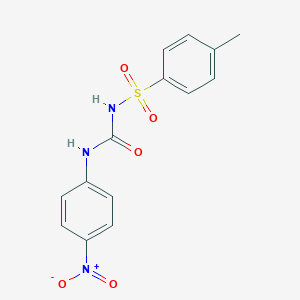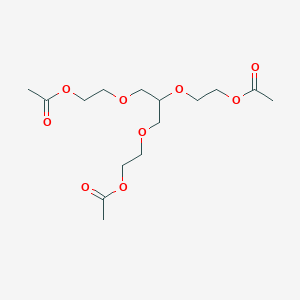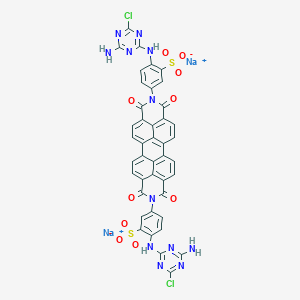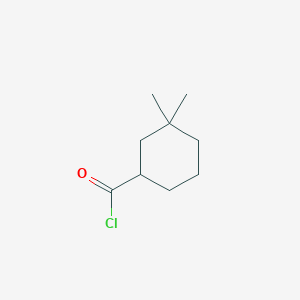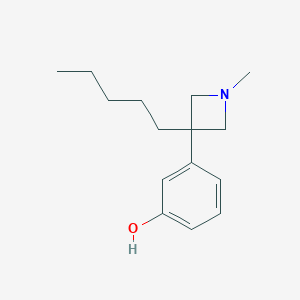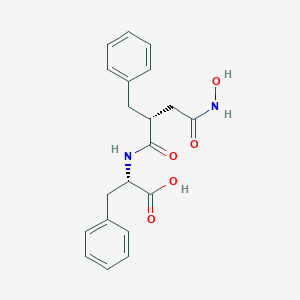
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine, also known as CBZ-Phenylalanine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a benzyl group and a carboxamide group.
Wissenschaftliche Forschungsanwendungen
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in DNA synthesis. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, it has been extensively studied, making it a well-characterized compound. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods may enable the production of larger quantities of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine, which could facilitate further research.
Synthesemethoden
The synthesis of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine involves the reaction of N-CBZ-2-amino-3-benzylpropanoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide. This reaction results in the formation of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine, which can be purified using various chromatographic techniques.
Eigenschaften
CAS-Nummer |
105831-46-7 |
|---|---|
Produktname |
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine |
Molekularformel |
C20H22N2O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H22N2O5/c23-18(22-27)13-16(11-14-7-3-1-4-8-14)19(24)21-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,24)(H,22,23)(H,25,26)/t16-,17+/m1/s1 |
InChI-Schlüssel |
CFSPUGCLPSUAHO-SJORKVTESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Synonyme |
3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine RB 38 A RB 38A RB-38 A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



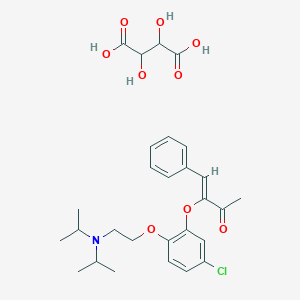
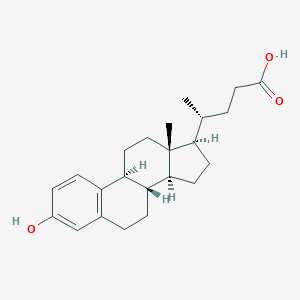
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
